The compound (1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropyl)methanamine is a complex organic molecule characterized by its unique structural features, which include a cyclopropyl group and a fused dioxin structure. The molecular formula for this compound is , with a molecular weight of approximately 187.24 g/mol. Its structure suggests potential biological activity, making it a subject of interest in medicinal chemistry and organic synthesis.
This compound can be synthesized from various precursors that include the 2,3-dihydrobenzo[b][1,4]dioxin moiety. The synthesis routes often involve cyclopropanation reactions or amination processes that introduce the methanamine functional group. The compound is commercially available from various chemical suppliers .
(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropyl)methanamine is classified as an organic amine due to the presence of the amine functional group. It also falls under the category of heterocyclic compounds due to its dioxin ring structure, which contains oxygen atoms within a carbon ring framework .
The synthesis of (1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropyl)methanamine can be achieved through several methods:
The synthesis often requires specific conditions such as controlled temperatures and inert atmospheres to prevent undesired side reactions. Catalysts may also be employed to enhance reaction rates and yields .
The molecular structure of (1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropyl)methanamine features:
The compound's structural data can be represented using various chemical notation systems such as SMILES and InChI:
C1=CC2=C(C=C1OCCO2)C(=C(C)C)N
InChI=1S/C12H13NO2/c1-8(13)11-5-4-10(14-11)9-6-12(15)7-3/h4-5,9H,3,6-8H2,1-2H3
These notations provide insight into the connectivity and arrangement of atoms within the molecule .
The chemical reactivity of (1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropyl)methanamine can be explored through various types of reactions:
Reactions involving this compound often require careful control of conditions such as temperature and solvent choice to ensure selectivity and yield .
The mechanism of action for (1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropyl)methanamine may involve interactions at specific biological targets such as receptors or enzymes. Preliminary studies suggest that its unique structure allows for potential binding interactions that could modulate biological pathways.
Further research is needed to elucidate specific pathways and interactions through pharmacodynamic and pharmacokinetic studies.
Key physical properties include:
Chemical properties include:
Relevant analyses such as melting point determination and spectral analysis (NMR, IR) are essential for characterizing this compound .
(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropyl)methanamine has potential applications in:
Research into its biological activity could lead to novel therapeutic agents or tools for biochemical research .
CAS No.: 76663-30-4
CAS No.: 12063-10-4
CAS No.:
CAS No.: 31063-73-7
CAS No.: 1526817-78-6
CAS No.: 37305-51-4